

An In-depth Technical Guide to the Synthesis of Sodium Dibutylthiocarbamate from Dibutylamine

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Compound of Interest

Compound Name: *Sodium dibutylthiocarbamate*

Cat. No.: *B085643*

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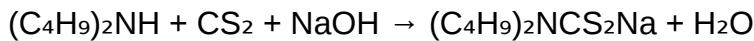
Introduction

Sodium dibutylthiocarbamate is an organosulfur compound with a wide range of applications. It serves as a vulcanization accelerator in the rubber industry, a flotation agent in mining, and finds use as a fungicide and corrosion inhibitor. The synthesis of this compound is a standard procedure in organic chemistry, typically involving the reaction of a secondary amine (dibutylamine) with carbon disulfide in the presence of a base. This guide provides a detailed technical overview of its synthesis, aimed at researchers, scientists, and professionals in drug development and chemical manufacturing.

Reaction Principle

The synthesis of **sodium dibutylthiocarbamate** is achieved through the reaction of dibutylamine with carbon disulfide in the presence of sodium hydroxide.^[1] The secondary amine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by sodium hydroxide to form the stable sodium salt, which often precipitates from the reaction medium or is isolated after solvent evaporation.

The overall chemical equation for the reaction is:



Experimental Protocol

This section details the laboratory-scale synthesis of **sodium dibutylthiocarbamate** based on established methods.[\[1\]](#)

Materials and Equipment:

- Reactants: Dibutylamine ($(C_4H_9)_2NH$), Carbon Disulfide (CS_2), Sodium Hydroxide ($NaOH$), Methanol (CH_3OH)
- Equipment: 250 mL two-necked flask, magnetic stirrer and stir bar, dropping funnel, rotary evaporator, standard glassware.

Procedure:

- Preparation of the Amine-Base Solution: In a 250 mL two-necked flask equipped with a stirrer, prepare a solution of 4 g (100 mmol) of sodium hydroxide in 175 mL of pure methanol. Once the sodium hydroxide has completely dissolved, add 12.9 g (100 mmol) of dibutylamine to the flask.
- Addition of Carbon Disulfide: While stirring the mixture at room temperature, add 7.6 g (100 mmol) of carbon disulfide dropwise using a dropping funnel.
- Reaction: After the complete addition of carbon disulfide, continue to stir the reaction mixture for one hour at room temperature.
- Maturation: Allow the reaction mixture to stand overnight (approximately 12-18 hours).
- Isolation of Product: Following the maturation period, remove the solvent (methanol) using a rotary evaporator. The remaining solid is the **sodium dibutylthiocarbamate** product.
- Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent like diethyl ether to obtain a crystalline solid.[\[1\]](#)

Data Presentation

The following tables summarize the quantitative data for the reactants and the expected product characteristics.

Table 1: Reactant Specifications

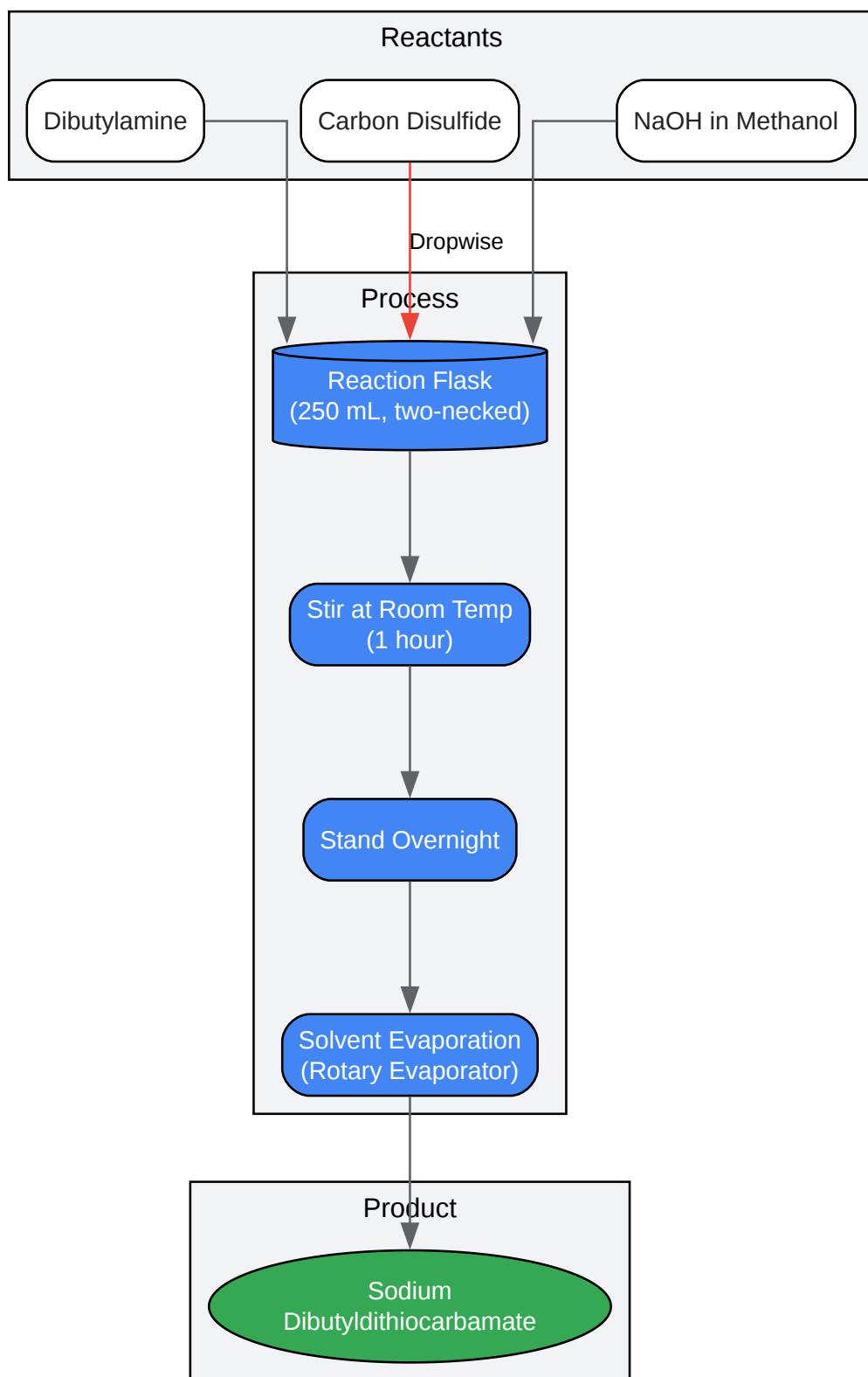
Reactant	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Mass (g)
Dibutylamine	C ₈ H ₁₉ N	129.24	100	12.9
Carbon Disulfide	CS ₂	76.14	100	7.6
Sodium Hydroxide	NaOH	40.00	100	4.0

Table 2: Product Data and Yield

Product Characteristic	Value	Reference
Product Name	Sodium Dibutyldithiocarbamate	
Molecular Formula	C ₉ H ₁₈ NNaS ₂	[2]
Molecular Weight	227.37 g/mol	[2]
Appearance	Yellow solid	[1]
Yield	80%	[1]
Melting Point	50 °C	[1]
Purity (Typical)	>95%	

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.



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Caption: Workflow for the synthesis of **sodium dibutyldithiocarbamate**.

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References

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